molecular formula C16H17N3O2 B8080322 Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]

Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]

Cat. No.: B8080322
M. Wt: 283.32 g/mol
InChI Key: KJGVWYXZTCCUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] is a complex spiro compound characterized by its unique molecular architecture. This compound belongs to the family of heterocyclic organic compounds and is recognized for its potential applications in medicinal chemistry, particularly due to its multifaceted biological activities. The spiro structure involves a distinctive fusion of several heterocyclic rings, contributing to its chemical reactivity and versatility.

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] typically involves multi-step organic synthesis. Key steps include the formation of the spiro center through cyclization reactions. Starting materials often include quinoxaline derivatives, dioxolane, and piperidine.

  • Step 1: Synthesis of the pyrroloquinoxaline core via cyclization.

  • Step 2: Introduction of the dioxolo ring through condensation reactions.

  • Step 3: Final spiro center formation via nucleophilic substitution involving piperidine.

Industrial Production Methods

On an industrial scale, the production of this compound involves the optimization of reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques like chromatography.

Types of Reactions

This compound undergoes several chemical reactions, such as:

  • Oxidation: It can be oxidized to form quinoxaline-quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: Uses oxidizing agents like potassium permanganate.

  • Reduction: Uses reducing agents like lithium aluminum hydride.

  • Substitution: Uses reagents like halogens, amines, and alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline-quinone derivatives, dihydro-pyrroloquinoxalines, and various substituted derivatives depending on the reagents used.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology

Biologically, it exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics. It also shows potential in anti-cancer research due to its ability to inhibit certain cancer cell lines.

Medicine

Medically, it is explored for its potential as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with various biological targets, providing a basis for the development of new drugs.

Industry

In the industry, it is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism by which Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It acts by binding to the active sites of enzymes, inhibiting their function, or by interacting with cell membrane receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] stands out due to its unique spiro structure which imparts distinct chemical and biological properties. Similar compounds include:

  • Spiro[cyclohexane-1,3'-indoline]: Known for its application in medicinal chemistry as anti-inflammatory agents.

  • Spiro[indoline-3,2'-pyrrolidine]: Recognized for its antimicrobial properties.

  • Spiro[indole-3,4'-piperidine]: Studied for its potential anticancer activities.

Properties

IUPAC Name

spiro[12,14-dioxa-2,8-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,9,11(15)-pentaene-7,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-15-16(3-5-17-6-4-16)18-11-8-13-14(21-10-20-13)9-12(11)19(15)7-1/h1-2,7-9,17-18H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGVWYXZTCCUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CN3C4=CC5=C(C=C4N2)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.